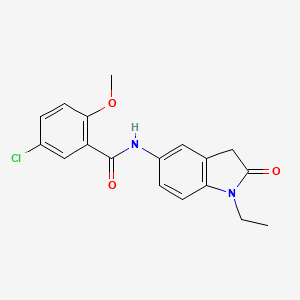

5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide

Description

5-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide is a synthetic small molecule characterized by a 5-chloro-2-methoxybenzamide core linked to a 1-ethyl-2-oxoindole moiety. Its structural uniqueness lies in the ethyl-substituted 2-oxoindole group, which differentiates it from related analogs in terms of steric and electronic properties .

Properties

IUPAC Name |

5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-3-21-15-6-5-13(8-11(15)9-17(21)22)20-18(23)14-10-12(19)4-7-16(14)24-2/h4-8,10H,3,9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAQLRZRGOAOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C14H13ClN2O3

- Molecular Weight: 288.72 g/mol

- IUPAC Name: 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide

The structure features an indole moiety, which is known for its biological activity, particularly in drug development. The presence of chlorine and methoxy groups enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing indole derivatives exhibit promising anticancer properties. For instance, studies have shown that indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share similar mechanisms due to its structural similarities to known anticancer agents.

Antimicrobial Properties

Indole derivatives have been extensively studied for their antimicrobial activities. The compound's structure suggests potential effectiveness against a range of pathogens, including bacteria and fungi. A study on related indole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Neurological Applications

The indole framework is also associated with neuroprotective effects. Compounds similar to this compound have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Mechanism Exploration

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives. Researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers evaluated a series of indole-based compounds against clinical isolates of bacteria. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of bacteria . This suggests that the compound may also possess significant antimicrobial potential.

Mechanism of Action

The mechanism by which 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

Glibenclamide ([3H]glibenclamide)

- Structure : 5-Chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide.

- Key Differences :

- Incorporates a sulfonamide group and cyclohexylcarbamoyl substituent on the phenethyl chain.

- Lacks the 2-oxoindole moiety.

- Functional Impact :

5-Chloro-N-(4-(N,N-Dibutylsulfamoyl)phenethyl)-2-methoxybenzamide (Compound 14)

- Structure : Features a dibutylsulfamoyl group on the phenethyl chain.

- Functional Impact :

5-Chloro-2-methoxy-N-phenethylbenzamide

Indole-Containing Analogs

5-Chloro-2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide

- Structure : Contains a 5-methoxyindole group linked via an ethyl chain.

- Key Differences :

- Lacks the 2-oxo substitution on the indole ring.

4-Cyano-N-(2-oxoindolin-5-yl)benzamide (Compound 77)

- Structure: Features a 2-oxoindoline (non-ethylated) linked to a cyano-substituted benzamide.

- Functional Impact :

Structural-Activity Relationship (SAR) Analysis

Key Observations:

Benzamide Core : Essential for scaffold integrity; chloro and methoxy groups enhance electrophilicity and binding.

Indole vs. Phenethyl : Indole derivatives exhibit higher target specificity (e.g., kinase vs. KATP channels).

Substituent Effects :

Analytical Characterization

Biological Activity

5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiproliferative Activity : Studies have shown that derivatives of indole compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells, indicating strong potential for cancer treatment .

- Antioxidant Activity : Compounds with methoxy and hydroxyl substitutions have been noted for their antioxidative properties. The introduction of these groups enhances the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

-

Antiproliferative Effects :

- In a study focusing on methoxy-substituted benzimidazole carboxamides, compounds with similar structural features to this compound showed significant activity against MCF-7 breast cancer cells (IC50 = 3.1 μM) .

- Another study reported that derivatives with multiple methoxy groups exhibited enhanced antiproliferative activity compared to their mono-substituted counterparts .

- Antioxidant Properties :

-

Structure–Activity Relationship (SAR) :

- The structure–activity relationship studies indicate that the presence of electron-donating groups such as methoxy significantly influences the biological activity of these compounds. For example, the introduction of additional methoxy groups on the phenyl ring was correlated with increased antiproliferative and antioxidative activities .

Data Tables

| Compound | Activity Type | IC50 Value (μM) | Cell Line |

|---|---|---|---|

| 5-chloro-N-(1-ethyl...) | Antiproliferative | 3.1 | MCF-7 |

| Compound A | Antioxidant | Not specified | Various |

| Compound B | Antiproliferative | 1.2–5.3 | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.